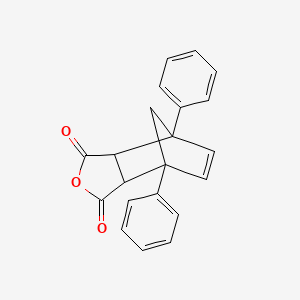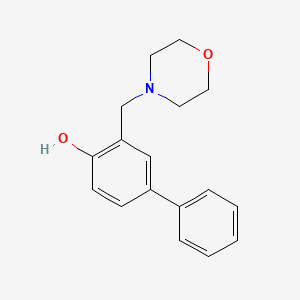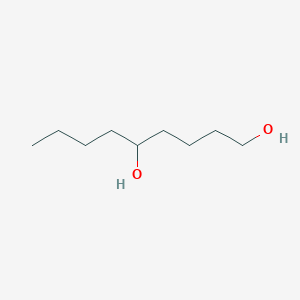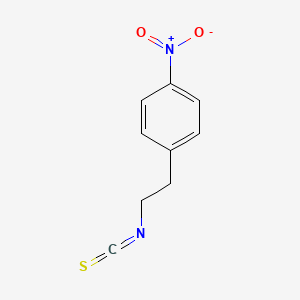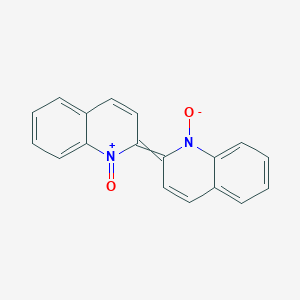
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate typically involves the condensation of quinoline derivatives under specific conditions. Common reagents used in the synthesis include quinoline, acetic anhydride, and various catalysts. The reaction is usually carried out under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure for many derivatives.
Quinoline N-oxide: An oxidized form of quinoline.
Isoquinoline: A structural isomer of quinoline.
Uniqueness
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
6495-83-6 |
|---|---|
Molekularformel |
C18H12N2O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-(1-oxidoquinolin-2-ylidene)quinolin-1-ium 1-oxide |
InChI |
InChI=1S/C18H12N2O2/c21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H |
InChI-Schlüssel |
FJNQFFGLMSVQSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C3C=CC4=CC=CC=C4[N+]3=O)N2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
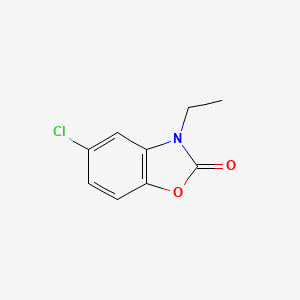
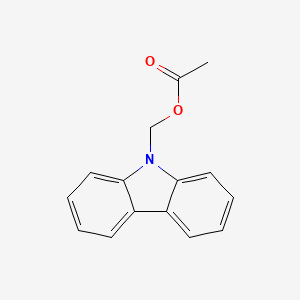

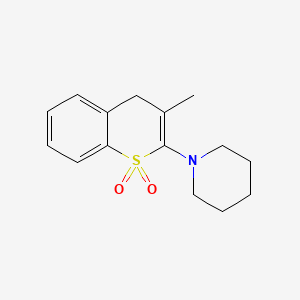
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)

